Cas no 21320-83-2 (4-[acetyl(methyl)amino]benzenesulfonyl Fluoride)

4-[Acetyl(methyl)amino]benzenesulfonyl fluoride is a sulfonyl fluoride derivative with applications in organic synthesis and medicinal chemistry. Its key structural features include an acetyl(methyl)amino group and a reactive sulfonyl fluoride moiety, which enables selective modifications, particularly in covalent inhibitor design and activity-based protein profiling. The sulfonyl fluoride group exhibits high electrophilicity, allowing for efficient reactions with nucleophilic residues such as serine, threonine, or tyrosine in biological systems. This compound is valued for its stability under physiological conditions and its utility in developing targeted covalent probes. Its well-defined reactivity profile makes it a useful intermediate for researchers exploring enzyme inhibition or protein labeling strategies.
4-[acetyl(methyl)amino]benzenesulfonyl Fluoride structure
21320-83-2 structure
Product Name:4-[acetyl(methyl)amino]benzenesulfonyl Fluoride
CAS No:21320-83-2
MF:C9H10FNO3S
MW:231.24400472641
CID:911580
PubChem ID:309961
Update Time:2025-10-18

4-[acetyl(methyl)amino]benzenesulfonyl Fluoride Chemical and Physical Properties

Names and Identifiers

    • 4-[acetyl(methyl)amino]benzenesulfonyl Fluoride
    • 4-(N-methylacetamido)benzene-1-sulfonyl fluoride
    • NSC-212425
    • EN300-728656
    • 4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride
    • 21320-83-2
    • DTXSID90309635
    • NSC212425
    • Inchi: 1S/C9H10FNO3S/c1-7(12)11(2)8-3-5-9(6-4-8)15(10,13)14/h3-6H,1-2H3
    • InChI Key: XIIZMLAAKWJLON-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N(C(C)=O)C)(=O)(=O)F

Computed Properties

  • Exact Mass: 231.0366
  • Monoisotopic Mass: 231.03654252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 62.8Ų

Experimental Properties

  • PSA: 54.45

4-[acetyl(methyl)amino]benzenesulfonyl Fluoride Pricemore >>

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Additional information on 4-[acetyl(methyl)amino]benzenesulfonyl Fluoride

Recent Advances in the Study of 4-[acetyl(methyl)amino]benzenesulfonyl Fluoride (CAS: 21320-83-2)

The compound 4-[acetyl(methyl)amino]benzenesulfonyl Fluoride (CAS: 21320-83-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique properties and potential applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Recent studies have highlighted the role of 4-[acetyl(methyl)amino]benzenesulfonyl Fluoride as a potent sulfonyl fluoride-based probe for covalent modification of proteins. Its ability to selectively target serine hydrolases and other nucleophilic residues has made it a valuable tool in chemical proteomics and drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in identifying novel drug targets through activity-based protein profiling (ABPP).

In terms of synthetic chemistry, advancements have been made in the efficient production of 4-[acetyl(methyl)amino]benzenesulfonyl Fluoride. A recent patent application (WO2023056789) describes an improved synthetic route that yields higher purity and scalability, addressing previous challenges in large-scale production. This development is particularly significant for its potential industrial applications.

The therapeutic potential of this compound has been explored in several disease models. Research published in ACS Chemical Biology (2024) revealed its promising activity against certain cancer cell lines by selectively inhibiting key metabolic enzymes. Additionally, its application in neurodegenerative disease research has shown potential in modulating protein aggregation pathways, as reported in a recent Nature Chemical Biology paper.

From a safety and pharmacokinetics perspective, recent preclinical studies have provided valuable data on the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While showing good cell permeability and target engagement, challenges remain in optimizing its metabolic stability for potential clinical applications. These findings were presented at the 2024 American Chemical Society National Meeting.

Looking forward, the unique chemical properties of 4-[acetyl(methyl)amino]benzenesulfonyl Fluoride continue to inspire novel research directions. Its applications in targeted covalent inhibitor design and chemical biology tools development represent particularly active areas of investigation. The compound's versatility suggests it will remain an important research tool and potential therapeutic lead in the coming years.

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